Technical Monograph: 2-Amino-6-(aminomethyl)pyridine Trihydrochloride
Technical Monograph: 2-Amino-6-(aminomethyl)pyridine Trihydrochloride
Topic: 2-Amino-6-(aminomethyl)pyridine Trihydrochloride Synonyms & Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-6-(aminomethyl)pyridine (and its hydrochloride salts) represents a critical bifunctional heteroaromatic scaffold in modern medicinal chemistry. Characterized by a pyridine core substituted with an exocyclic primary amine at position 2 and a flexible aminomethyl arm at position 6, this molecule serves as a versatile bidentate ligand and a pharmacophore linker . Its unique topology allows it to bridge hydrophobic domains in kinase inhibitors while providing essential hydrogen-bond donor/acceptor motifs for active site binding.
This guide provides a definitive technical analysis of the molecule, focusing on its nomenclature, synthesis, and application in high-fidelity drug discovery workflows.
Nomenclature & Synonyms
Accurate identification is paramount in chemical sourcing and database management. The molecule exists in equilibrium between its free base and various hydrochloride salt forms, which significantly alters its solubility and handling properties.
Table 1: Chemical Identity & Synonyms
| Category | Primary Identifier | Notes |
| IUPAC Name | 6-(Aminomethyl)pyridin-2-amine | Preferred IUPAC designation. |
| Common Name | 2-Amino-6-(aminomethyl)pyridine | Widely used in medicinal chemistry literature. |
| Alternative Name | 2-Amino-6-picolylamine | Highlights the picolyl substructure. |
| Alternative Name | 6-(Aminomethyl)-2-pyridinamine | Variation of IUPAC. |
| Parent CAS | 167298-54-6 | Refers to the free base. |
| Salt CAS | 1881329-18-5 | Specifically the dihydrochloride form; trihydrochloride is a stoichiometric variant. |
| Molecular Formula | C₆H₉N₃[1] · 3HCl | Trihydrochloride salt. |
| SMILES | NCC1=NC(N)=CC=C1 | Free base connectivity. |
The Trihydrochloride Context
While the dihydrochloride is the most stable commercial form (protonating the aliphatic amine and the pyridine nitrogen), the trihydrochloride form implies protonation of the exocyclic amine at position 2. This species typically exists only under highly acidic conditions (pH < 0) or in specific anhydrous hydrochloride matrices, as the 2-amino group is weakly basic due to resonance delocalization into the pyridine ring.
Chemical Architecture & Properties[2]
Structural Analysis
The molecule features three nitrogen centers with distinct electronic environments:
-
Pyridine Nitrogen (N1): Moderately basic (
). Acts as a hydrogen bond acceptor in physiological conditions. -
Exocyclic Amine (C2-NH₂): Weakly basic due to resonance with the ring; acts primarily as a hydrogen bond donor.
-
Aminomethyl Group (C6-CH₂-NH₂): Highly basic (
), typical of primary aliphatic amines. In the trihydrochloride salt, this is fully protonated ( ).
Physical Properties (Trihydrochloride)
-
Appearance: White to off-white hygroscopic crystalline solid.
-
Solubility: Highly soluble in water, methanol, and DMSO; insoluble in non-polar solvents (DCM, Hexane).
-
Stability: Hygroscopic. Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent deliquescence and oxidation.
Synthesis Protocol
The synthesis of 2-amino-6-(aminomethyl)pyridine is classically achieved via the reduction of 2-amino-6-cyanopyridine . This route is preferred for its atom economy and the availability of the starting material.
Synthetic Pathway (Catalytic Hydrogenation)
Precursor: 2-Amino-6-cyanopyridine (CAS: 2428-93-5) Reagents: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C), Hydrogen gas, Methanolic Ammonia.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-6-cyanopyridine (1.0 eq) in anhydrous methanol saturated with ammonia (to suppress secondary amine formation).
-
Catalyst Addition: Carefully add activated Raney Nickel (10-20 wt%) under an argon blanket. Caution: Ra-Ni is pyrophoric.
-
Hydrogenation: Pressurize the reaction vessel to 40-60 psi H₂. Stir vigorously at room temperature for 12-18 hours.
-
Filtration: Filter the catalyst through a Celite pad under an inert atmosphere. Rinse with methanol.
-
Salt Formation: To generate the trihydrochloride :
-
Cool the filtrate to 0°C.
-
Bubble anhydrous HCl gas through the solution until saturation (pH < 1).
-
Add diethyl ether to precipitate the salt.
-
Filter and dry under vacuum over
.
-
Figure 1: Synthesis of 2-amino-6-(aminomethyl)pyridine trihydrochloride via nitrile reduction.
Applications in Drug Discovery[3]
Kinase Inhibitor Design
This scaffold is extensively used in the design of Type I and Type II kinase inhibitors. The 2-amino-pyridine motif mimics the adenine ring of ATP, forming a crucial "hinge binder" interaction.
-
Hinge Binding: The pyridine nitrogen (acceptor) and the 2-amino group (donor) form a bidentate H-bond network with the kinase hinge region backbone (e.g., Valine or Methionine residues).
-
Solvent Front Extension: The flexible 6-aminomethyl arm allows the molecule to reach into the solvent-exposed region or the ribose-binding pocket, improving solubility and selectivity.
Chelation & Metallo-Drugs
The 1,3-arrangement of the pyridine nitrogen and the aminomethyl nitrogen creates a potent N,N-bidentate chelating agent .
-
Utility: It forms stable complexes with transition metals (Cu²⁺, Zn²⁺, Pt²⁺). This property is utilized in developing metallo-pharmaceuticals or as a ligand in catalytic cross-coupling reactions.
Figure 2: Pharmacophore mapping of the scaffold in medicinal chemistry applications.
Safety & Handling (MSDS Highlights)
-
Hazards: The trihydrochloride salt is acidic and corrosive to mucous membranes. It is classified as Skin Irrit. 2 and Eye Irrit. 2 .
-
Storage: Hygroscopic. Store in a desiccator at -20°C.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during handling to prevent inhalation of dust.
References
-
PubChem Compound Summary. (2025). 6-(Aminomethyl)pyridin-2-amine.[2][3] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). 6-(Aminomethyl)pyridin-2-amine Product Data. Merck KGaA. Link
-
SynQuest Laboratories. (2025). 2-Amino-6-(aminomethyl)pyridine CAS 167298-54-6.[3][4][5][6][7][8] Link
-
ChemicalBook. (2025).[5][6] 2-Amino-6-(aminomethyl)pyridine Properties and Synthesis. Link
Sources
- 1. 6-(aminomethyl)pyridin-2-amine | 167298-54-6 [sigmaaldrich.com]
- 2. 6-(Aminomethyl)pyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. achmem.com [achmem.com]
- 4. 4093-31-6,Methyl 4-Acetamido-5-chloro-2-methoxybenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 486414-83-9,4-(Aminomethyl)-1-methylimidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 486414-83-9,4-(Aminomethyl)-1-methylimidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 4093-31-6,Methyl 4-Acetamido-5-chloro-2-methoxybenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 2708344-16-3|(R)-6-(1-Aminoethyl)pyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
